1,2,3,4-Tetrahydronaphthalene-1,8-diamine
Overview
Description
1,2,3,4-Tetrahydronaphthalene-1,8-diamine is an organic compound with the molecular formula C10H14N2 It is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,8-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 1,8-dinitronaphthalene using hydrogen gas in the presence of a catalyst such as palladium on carbon can yield this compound. The reaction conditions typically include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation processes. These processes are carried out in large reactors where naphthalene derivatives are subjected to hydrogen gas in the presence of metal catalysts like nickel or palladium. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium or nickel.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Naphthoquinones
Reduction: More saturated tetrahydronaphthalene derivatives
Substitution: Various substituted tetrahydronaphthalene derivatives
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1,8-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,8-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in cancer cell proliferation and amyloid-beta peptide formation. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1,8-diamine can be compared with other similar compounds such as:
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon used as a solvent and in organic synthesis.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Used in the synthesis of protease inhibitors.
1,2,3,4-Tetrahydronaphthalene-1,8-diol: Studied for its potential biological activities.
The uniqueness of this compound lies in its diamine functional groups, which confer specific chemical reactivity and biological activity not found in its analogs.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,8-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASFGIBOYBGDQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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